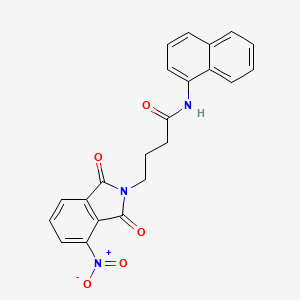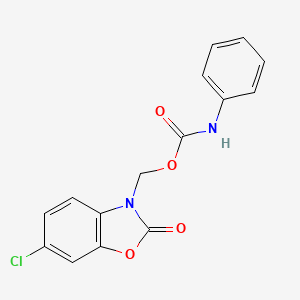![molecular formula C8H10N6OS2 B11541003 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11541003.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of thiadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
-
Formation of 5-methyl-1,3,4-thiadiazole-2-amine
Starting Materials: 5-methyl-1,3,4-thiadiazole and ammonia.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol.
-
Synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol
Starting Materials: 5-methyl-1,2,4-triazole and hydrogen sulfide.
Reaction Conditions: The reaction is conducted at elevated temperatures with a catalyst such as sodium hydroxide.
-
Coupling Reaction
Starting Materials: 5-methyl-1,3,4-thiadiazole-2-amine and 5-methyl-4H-1,2,4-triazole-3-thiol.
Reaction Conditions: The coupling reaction is facilitated by a dehydrating agent like phosphorus oxychloride, under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Automated Monitoring Systems: For precise control of temperature, pressure, and reactant concentrations.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the thiadiazole or triazole rings.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures.
Products: Reduced forms of the compound, potentially altering the heterocyclic rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Used in the synthesis of polymers with specific electronic properties.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Medicine
Pharmaceuticals: Investigated for its potential as an anti-inflammatory and anticancer agent.
Drug Delivery: Used in the design of drug delivery systems due to its stability and bioavailability.
Industry
Agrochemicals: Utilized in the formulation of pesticides and herbicides.
Dyes and Pigments: Employed in the production of colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves interaction with specific molecular targets:
Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.
Signal Transduction Pathways: Modulates pathways involved in cell growth and apoptosis.
Receptor Interaction: Acts on cellular receptors, altering signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the methyl group on the triazole ring.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Different positioning of the methyl group.
Uniqueness
Structural Features: The presence of both thiadiazole and triazole rings with specific methyl substitutions confers unique chemical and biological properties.
Biological Activity: Exhibits a broader spectrum of activity compared to similar compounds, making it a versatile candidate for various applications.
This detailed overview provides a comprehensive understanding of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C8H10N6OS2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C8H10N6OS2/c1-4-9-7(13-11-4)16-3-6(15)10-8-14-12-5(2)17-8/h3H2,1-2H3,(H,9,11,13)(H,10,14,15) |
InChI Key |
ALENJTKAYOUQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540927.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11540968.png)
![N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B11540974.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)

![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
